molecular formula C13H14N4O2 B2503278 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034362-80-4

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No. B2503278
CAS RN: 2034362-80-4
M. Wt: 258.281
InChI Key: VSRCAFAJUARJNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for ‘6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide’ were not found, there are related studies that discuss the synthesis of similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of ‘this compound’ is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This structure is common in many biologically active compounds .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of novel pyrimidine derivatives, including pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcases the versatility of pyrimidine carboxamides as synthons for constructing complex heterocyclic systems. These compounds serve as key intermediates for further chemical transformations, offering pathways to diverse polyheterocyclic structures with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticancer Activity

Derivatives of pyrimidine carboxamides, particularly pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, have been investigated for their anticancer properties. A study detailing the synthesis and biological evaluation of these derivatives identified several compounds exhibiting promising anticancer activity against human cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives in oncology research (Santhosh Kumar et al., 2015).

Antimicrobial Activity

The antimicrobial properties of novel pyrimidine derivatives have been explored, with some compounds demonstrating promising results against various bacterial strains. This research points to the potential of pyrimidine carboxamides and their derivatives as lead compounds for the development of new antimicrobial agents (Abu-Melha, 2014).

Future Directions

The future directions for ‘6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide’ and similar compounds involve further exploration of their potential applications in drug development and biological studies. Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of research .

properties

IUPAC Name

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-19-12-6-11(16-9-17-12)13(18)15-8-10-4-3-5-14-7-10/h3-7,9H,2,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRCAFAJUARJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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